molecular formula C23H21N3OS3 B11135917 (5Z)-3-ethyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11135917
M. Wt: 451.6 g/mol
InChI Key: ZCZQRSVIZHKIBE-ZHZULCJRSA-N
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Description

The compound (5Z)-3-ethyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone core. One common method involves the cyclization of appropriate thiosemicarbazides with α-haloketones under basic conditions. The pyrazole moiety can be introduced through a condensation reaction involving hydrazine derivatives and 1,3-diketones. The final step often includes the formation of the ethylsulfanyl phenyl group via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, sodium hydride (NaH) as a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Introduction of various alkyl or aryl groups at the ethylsulfanyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways involved in inflammation and cell proliferation makes it a promising candidate for therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to interact with the active sites of enzymes, inhibiting their activity. The pyrazole moiety can enhance binding affinity through additional interactions with the target protein. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-ethyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and biological activity .

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H21N3OS3

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3OS3/c1-3-25-22(27)20(30-23(25)28)14-17-15-26(18-8-6-5-7-9-18)24-21(17)16-10-12-19(13-11-16)29-4-2/h5-15H,3-4H2,1-2H3/b20-14-

InChI Key

ZCZQRSVIZHKIBE-ZHZULCJRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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